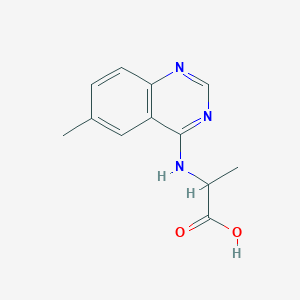

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

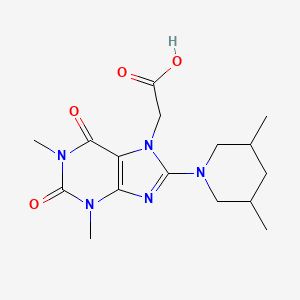

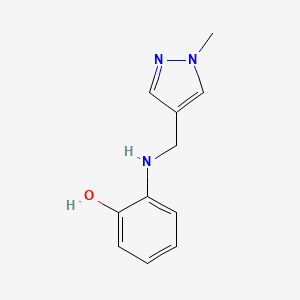

The compound “2-(6-Methyl-quinazolin-4-ylamino)-propionic acid” is a biochemical compound. It is also known as 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride . The molecular formula of this compound is C13H15N3O2•HCl, and it has a molecular weight of 281.74 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, attached to a propionic acid group via an amino link . The quinazoline ring is substituted at the 6-position with a methyl group .Scientific Research Applications

Antiviral and Antitumor Applications

Quinazoline derivatives, including those similar to 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid, have been synthesized and evaluated for their antiviral and antitumor activities. Luo et al. (2012) synthesized (quinazolin-4-ylamino)methyl-phosphonate derivatives, displaying weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral applications (Luo et al., 2012). Wissner et al. (2005) described 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), showing antitumor activity (Wissner et al., 2005).

Synthetic Methodology Advancements

The advancement in synthetic methodologies for quinazoline derivatives is notable. Bavetsias et al. (2002) discussed the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, which improved aqueous solubility and cytotoxic activity, demonstrating the importance of these compounds in developing new therapeutic agents (Bavetsias et al., 2002).

Chemical Process Development

The process development for the large-scale synthesis of quinazoline derivatives is crucial for their application in therapeutics. Malmgren et al. (2008) described the large-scale manufacturing process for an anticancer agent, 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one dihydrochloride, highlighting the importance of efficient synthesis processes in pharmaceutical manufacturing (Malmgren et al., 2008).

Exploration for New Therapeutic Targets

Research into quinazoline derivatives also focuses on exploring new therapeutic targets. For example, studies on quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for treating Alzheimer's disease show the versatility of these compounds in targeting different biochemical pathways for therapeutic purposes (Yu et al., 2013).

properties

IUPAC Name |

2-[(6-methylquinazolin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-10-9(5-7)11(14-6-13-10)15-8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROUBUFLBZGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)

![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)

![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2702305.png)

![7-Chloro-8-methylimidazo[1,2-c]pyrimidine](/img/structure/B2702306.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid](/img/structure/B2702316.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)